molecular formula C8H6Cl2FNO B8092893 6-Chloro-5-fluoroisoindolin-1-one hydrochloride

6-Chloro-5-fluoroisoindolin-1-one hydrochloride

Cat. No.: B8092893
M. Wt: 222.04 g/mol
InChI Key: TZCIFLMWIATYKU-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoroisoindolin-1-one hydrochloride is a chemical compound with the molecular formula C8H6Cl2FNO and a molecular weight of 222.04 g/mol. It is a derivative of isoindolin-1-one, featuring chlorine and fluorine atoms at the 6th and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoindolin-1-one hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable precursor containing the chlorine and fluorine atoms. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic pathway chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoroisoindolin-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-Chloro-5-fluoroisoindolin-1-one hydrochloride has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-Chloro-5-fluoroisoindolin-1-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

6-Chloro-5-fluoroisoindolin-1-one hydrochloride can be compared with other similar compounds, such as 6-Chloro-5-fluoroisoindolin-1-one, 5-Chloro-6-fluoroisoindolin-1-one, and 6-Chloro-5-fluoroisoindoline. These compounds differ in the position of the chlorine and fluorine atoms, which can affect their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

6-chloro-5-fluoro-2,3-dihydroisoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO.ClH/c9-6-2-5-4(1-7(6)10)3-11-8(5)12;/h1-2H,3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCIFLMWIATYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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